4-Chloro-2-nitro-DL-phenylalanine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

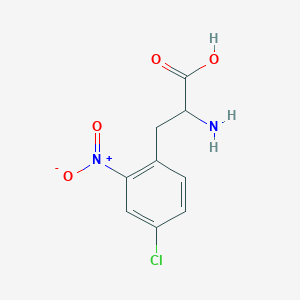

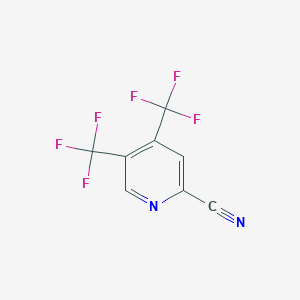

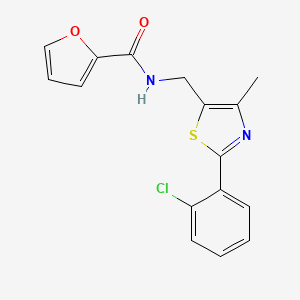

4-Chloro-2-nitro-DL-phenylalanine is a chemical compound with the molecular formula C9H9ClN2O4 . It is an artificially produced compound and is known to be an irreversible tryptophan hydroxylase inhibitor . It acts pharmacologically to deplete endogenous levels of serotonin .

Molecular Structure Analysis

The molecular structure of 4-Chloro-2-nitro-DL-phenylalanine consists of 9 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 4 oxygen atoms . The molecular weight of the compound is 244.63 .Physical And Chemical Properties Analysis

4-Chloro-2-nitro-DL-phenylalanine is a white to yellow solid . It has a molecular weight of 244.63 . The compound is stored at a temperature of +4°C .Scientific Research Applications

Antimicrobial Activity

4-Chloro-2-nitro-DL-phenylalanine: has been utilized in the synthesis of amide derivatives that exhibit antimicrobial properties. These compounds have shown activity against various microbial strains, including Microsporum gypsuem and Candida albicans . The derivatives have been synthesized using propylphosphonic anhydride (T3P) as a coupling reagent and characterized through IR, LC–MS, and NMR spectral studies .

Antioxidant Properties

The amide derivatives of 4-Chloro-2-nitro-DL-phenylalanine have also been screened for antioxidant activities. They have demonstrated good activity in DPPH scavenging and ABTS assay methods, which are standard tests to measure the antioxidant capacity of chemical compounds .

Chelating Activity

Some of the synthesized amide compounds derived from 4-Chloro-2-nitro-DL-phenylalanine act as metal chelating ligands, particularly with Fe2+ ions . This property is significant for applications in removing heavy metals from the environment or in developing therapeutic agents that require metal ion chelation.

Tryptophan Hydroxylase Inhibition

This compound has been used as a tryptophan hydroxylase 1 (TPH1) inhibitor. TPH1 is an enzyme involved in the biosynthesis of serotonin, and its inhibition can be useful in studying serotonin-related disorders .

Insomnia Research

In rat models, 4-Chloro-2-nitro-DL-phenylalanine has been employed to induce insomnia, allowing researchers to study sleep disorders and potential treatments .

Serotonin Effect Studies

The compound has been used in various biological models, such as feeding flies and treating embryos, to explore the effects of serotonin. It has also been used for the selection of Enterococcus faecalis transformants with specific plasmids, which is crucial for genetic engineering applications .

Safety And Hazards

properties

IUPAC Name |

2-amino-3-(4-chloro-2-nitrophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O4/c10-6-2-1-5(3-7(11)9(13)14)8(4-6)12(15)16/h1-2,4,7H,3,11H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UANMRKQAHHCMDR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)[N+](=O)[O-])CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-nitro-DL-phenylalanine | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2-Fluorophenyl)-2-methoxypropyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2354007.png)

![5-{1-[(4-chlorophenyl)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2354009.png)

![8-(3-((2-fluorophenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2354010.png)

![N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2354021.png)